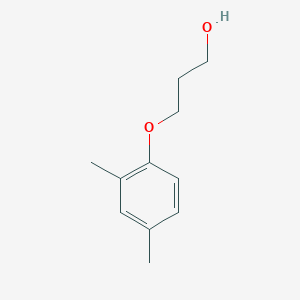

3-(2,4-Dimethylphenoxy)propan-1-ol

Description

3-(2,4-Dimethylphenoxy)propan-1-ol is a phenolic ether derivative characterized by a propan-1-ol chain linked to a 2,4-dimethylphenoxy group. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and hydrophobic contributions from the aromatic methyl substituents. The compound’s synthesis typically involves nucleophilic substitution reactions under controlled conditions, as seen in related 2,4-dimethylphenoxy derivatives .

Properties

IUPAC Name |

3-(2,4-dimethylphenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9-4-5-11(10(2)8-9)13-7-3-6-12/h4-5,8,12H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVFPAXDFIXIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-(2,4-Dimethylphenoxy)propan-1-ol finds applications in various fields:

Chemistry: It serves as an intermediate in organic synthesis and as a reagent in chemical research.

Biology: The compound is used in the study of enzyme mechanisms and as a building block in the synthesis of bioactive molecules.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2,4-Dimethylphenoxy)propan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-(2,4-Dimethylphenoxy)propan-1-ol, enabling comparative analysis of their properties and applications.

Structural Analogs and Their Properties

Key Comparative Insights

- Substituent Effects: Phenoxy vs. Conversely, diethylamino derivatives (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) exhibit lower polarity and higher volatility . Methyl vs. Bulky Substituents: Bulky groups (e.g., isopropyl in compound 4b) reduce synthesis yields (8–73%) compared to smaller methyl groups, likely due to steric hindrance .

- Physicochemical Behavior: The diethylamino analog has a lower molar mass (159.27 g/mol) and higher volatility (flash point 73.9°C) than phenolic ethers, influencing its handling requirements . Diol derivatives (e.g., 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol) are solids with higher molecular weights, suggesting applications in polymer or surfactant chemistry .

- Synthetic Challenges: Acidic protons in thiol-containing analogs (e.g., 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol) require pH-controlled conditions (pH 5–6) for optimal yields . Steric hindrance in isopropyl-substituted phenoxy compounds necessitates longer reaction times or elevated temperatures .

- Amine derivatives may pose higher toxicity risks, warranting rigorous containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.